molecular formula C6H11NO3 B1322872 4-Methylmorpholine-2-carboxylic acid CAS No. 842949-48-8

4-Methylmorpholine-2-carboxylic acid

Cat. No. B1322872
CAS RN: 842949-48-8
M. Wt: 145.16 g/mol
InChI Key: LJIYTRWQOOXPCZ-UHFFFAOYSA-N
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Description

4-Methylmorpholine-2-carboxylic acid, also known as 4-MMC-2-COOH, is an organic compound that is widely used in scientific research. This compound is a derivative of morpholine and has a wide range of applications in scientific research, including as a biochemical reagent, an inhibitor of enzymes, and a model for drug development. 4-MMC-2-COOH has been used in a variety of biochemical and physiological studies and is an important tool for scientists studying molecular biology, biochemistry and pharmacology.

Scientific Research Applications

Complex Formation with Mineral Acids

4-Methylmorpholine-2-carboxylic acid (MMB), as part of N-methylmorpholine betaine, has been studied in its complex formation with various mineral acids. Research shows that MMB forms 1:1 and 2:1 complexes with acids like HCl and HBr. In these complexes, proton transfer occurs from the acid to the betaine molecule, affecting the νOH and νC O frequencies. This research provides insights into the molecular interactions and structural characteristics of these complexes (Dega-Szafran et al., 2002).

Chemical Synthesis and Catalysis

MMB has been utilized in the synthesis of compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which acts as an efficient condensing agent in the formation of amides and esters. This indicates the utility of MMB in organic synthesis and catalysis, providing an efficient and practical method for chemical transformations (Kunishima et al., 1999).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of MMB have been extensively studied. These studies provide detailed insights into the crystal structure, hydrogen bonding, and interaction with other molecules. For example, the structure of a 1:1 complex of MMB with salicylic acid reveals how these molecules interact at the molecular level, contributing to our understanding of molecular assembly and interaction (Bartoszak-Adamska, 2003).

Role in Organic Reactions

In organic chemistry, MMB is used in various reactions like the reduction of carboxylic acids to alcohols. Its role in the activation of carboxy functions and subsequent reactions highlights its importance in synthetic organic chemistry (Falorni et al., 1999).

Synthesis of Bioactive Compounds

MMB plays a crucial role in the synthesis of bioactive compounds. For instance, it is involved in the synthesis of redox derivatives of amino acids, which are integral in studying photoinitiated electron or energy transfer in peptide assemblies. This shows its applicability in biochemistry and pharmacology (McCafferty et al., 1995).

Mechanism of Action

Target of Action

It is known that mmca is a derivative of morpholine and is commonly used in the synthesis of peptides and proteins. This suggests that its targets could be related to these biochemical structures.

Action Environment

It is known that mmca should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability.

Safety and Hazards

The safety information for 4-Methylmorpholine-2-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The morpholine motif, including 4-Methylmorpholine-2-carboxylic acid, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This suggests that there may be future research and development opportunities in this area .

properties

IUPAC Name

4-methylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIYTRWQOOXPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630354
Record name 4-Methylmorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842949-48-8
Record name 4-Methylmorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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